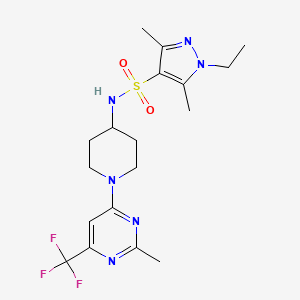

N-cyclobutyl-6-methylpyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-cyclobutyl-6-methylpyrimidin-4-amine is a chemical compound with the molecular formula C9H13N3. It belongs to the class of 2-aminopyrimidine derivatives. These compounds have been investigated for their antitrypanosomal and antiplasmodial activities . The synthesis and properties of N-cyclobutyl-6-methylpyrimidin-4-amine are of interest due to its potential biological activity.

Synthesis Analysis

N-cyclobutyl-6-methylpyrimidin-4-amine can be synthesized from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates. The synthesis involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis

The molecular structure of N-cyclobutyl-6-methylpyrimidin-4-amine consists of a pyrimidine ring with a cyclobutyl group and a methyl group attached. The crystal structure has been determined, providing insights into its geometry and bonding arrangement .Physical and Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Chemical Transformations and Synthesis

N-cyclobutyl-6-methylpyrimidin-4-amine and its derivatives are frequently studied in the context of organic synthesis, highlighting the chemical transformations these compounds can undergo. For instance, the transformation of heterocyclic halogeno compounds with nucleophiles has led to the formation of 4-amino-2-methylpyrimidine, demonstrating the compound's potential in ring transformations and aminations (Hertog et al., 2010). Additionally, the study on the minor component of products obtained in transformations involving Grignard reactions showcases the structural intricacies and potential modifications of the core molecule (Hoffman et al., 2009).

Fragmentation Studies

The study of fragmentation under positive electrospray ionization of compounds like 4-aryloxy-6-methylpyrimidin-2-amines, which are synthesized from reactions involving 2-amino-6-methylpyrimidin-4-yl 4-methylbenzenesulfonate, offers insights into the degradation pathways and stability of these molecules under certain analytical conditions (Erkin et al., 2015).

Crystallography and Molecular Structure

The determination of crystal and molecular structures through X-ray crystallography provides fundamental insights into the geometry, bonding, and potential interactions of N-cyclobutyl-6-methylpyrimidin-4-amine derivatives. For example, studies have detailed the crystal structures of compounds like cyprodinil, highlighting the importance of such analyses in understanding the physical and chemical properties of these molecules (Jeon et al., 2015).

Biological Activity and Pharmaceutical Applications

Some derivatives of N-cyclobutyl-6-methylpyrimidin-4-amine have been explored for their biological activity and potential pharmaceutical applications. Research into compounds like 4-acyl-1-(4-aminoalkoxyphenyl)-2-ketopiperazines as novel non-brain-penetrant histamine H3 receptor antagonists underscores the therapeutic potential of these molecules in the context of drug discovery and development (Procopiou et al., 2007).

Mecanismo De Acción

Target of Action

N-cyclobutyl-6-methylpyrimidin-4-amine is a derivative of 2-aminopyrimidine . The primary targets of this compound are the causative organisms of sleeping sickness, Trypanosoma brucei rhodesiense , and malaria, Plasmodium falciparum NF54 . These organisms are responsible for major neglected tropical diseases affecting billions of people worldwide .

Mode of Action

It’s known that 2-aminopyrimidine derivatives exhibit their activity by interacting with these organisms . The structural modifications of the compound, such as the substitutions of their amino group and of their phenyl ring, influence these activities .

Biochemical Pathways

Given its antitrypanosomal and antiplasmodial activities, it can be inferred that it interferes with the life cycle of the target organisms, disrupting their growth and proliferation .

Result of Action

N-cyclobutyl-6-methylpyrimidin-4-amine exhibits significant in vitro activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54 . Some of the compounds in this class have shown quite good antitrypanosomal activity, and others have demonstrated excellent antiplasmodial activity .

Propiedades

IUPAC Name |

N-cyclobutyl-6-methylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-7-5-9(11-6-10-7)12-8-3-2-4-8/h5-6,8H,2-4H2,1H3,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXNSQHOFBBPXAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)NC2CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclobutyl-6-methylpyrimidin-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)propanamide](/img/structure/B2798740.png)

![2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2798742.png)

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2798743.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2798751.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acrylamide](/img/structure/B2798757.png)